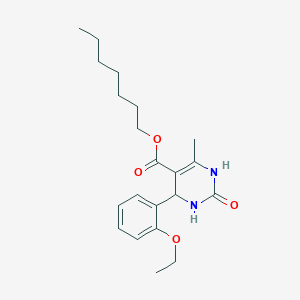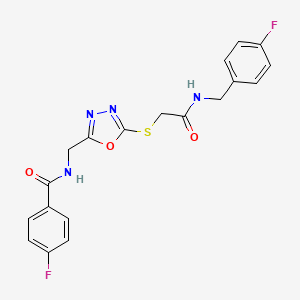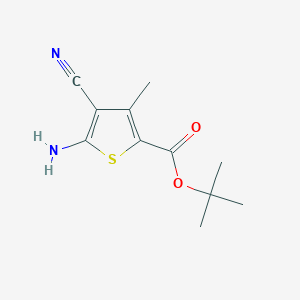
1-(1-Bromopropyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Bromopropyl)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H10BrF3 . It has a molecular weight of 267.09 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a bromopropyl group at one position and a trifluoromethyl group at another position . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 267.09 . Other specific properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
1. A Versatile Starting Material for Organometallic Synthesis 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene, was identified as a versatile starting material for organometallic synthesis. Its preparations involve the treatment of 1,3-bis(fluoromethyl)benzene in strongly acidic media. The compound is a precursor to various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, demonstrating its utility in synthetic organic chemistry (Porwisiak & Schlosser, 1996).
2. Site Selectivity in Metalation Bromo(trifluoromethyl)benzenes, including derivatives similar to this compound, exhibit interesting site selectivity in metalation reactions. The position adjacent to the halogen substituent is preferentially deprotonated when treated with alkyllithiums. This reaction showcases the compound's potential in fine-tuning chemical reactions for desired products, emphasizing the importance of position selectivity in organic synthesis (Mongin et al., 1996).
3. Role in Aryne Chemistry The compound is instrumental in the formation of arynes, intermediates in organic synthesis. For instance, the treatment of bromo(trifluoromethoxy)benzenes with lithium diisopropylamide leads to the formation of intermediates, which upon temperature modulation, can undergo various transformations. This versatility highlights the compound's role in the synthesis of complex organic molecules, including naphthalenes and phenyllithium derivatives (Schlosser & Castagnetti, 2001).
4. Influence in Radical Addition Reactions this compound and its related compounds have been studied for their role in radical addition reactions. The solvent effect, particularly the use of polar solvents like DMF, DMSO, and aqueous media, significantly influences the efficiency of these reactions. This understanding is crucial for optimizing reaction conditions in synthetic processes (Yorimitsu et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1-bromopropyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYZKUKDQBZDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139148-44-0 |
Source


|
| Record name | 1-(1-bromopropyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2534567.png)

![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)



![N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534578.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2534581.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)

![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)